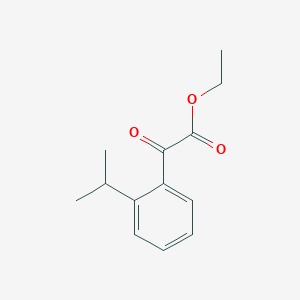

Ethyl 2-isopropylbenzoylformate

Description

Ethyl 2-isopropylbenzoylformate is an ester derivative of benzoylformic acid, characterized by an ethyl ester group and a 2-isopropyl substituent on the aromatic ring. Esters of this class are widely utilized in organic synthesis, pharmaceuticals, and flavoring agents due to their stability, solubility profiles, and reactivity . This article compares this compound with structurally related compounds, emphasizing molecular features, physical properties, and research applications.

Properties

IUPAC Name |

ethyl 2-oxo-2-(2-propan-2-ylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-4-16-13(15)12(14)11-8-6-5-7-10(11)9(2)3/h5-9H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVORTIOMRRBDBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=CC=C1C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-isopropylbenzoylformate can be synthesized through several methods. One common approach involves the esterification of 2-isopropylbenzoylformic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-isopropylbenzoylformate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Formation of 2-isopropylbenzoylformic acid or 2-isopropylbenzoylformic ketone.

Reduction: Formation of this compound alcohol.

Substitution: Formation of various substituted this compound derivatives depending on the substituent introduced.

Scientific Research Applications

Ethyl 2-isopropylbenzoylformate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-isopropylbenzoylformate depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, undergoing transformations based on the reagents and conditions used. In biological systems, its interactions with molecular targets and pathways are studied to understand its effects and potential therapeutic benefits.

Comparison with Similar Compounds

Ethyl 2-methoxybenzoate

Structure : Ethyl ester with a methoxy group at the 2-position of the benzene ring.

- Molecular Formula : C₁₀H₁₂O₃

- Molecular Weight : 180.20 g/mol

- CAS Number : 7335-26-4

- Physical Properties: Melting Point: Not explicitly stated (commonly liquid at room temperature for similar esters). Refractive Index: ~1.504–1.508 Specific Gravity: ~1.12 g/cm³ Acid Value: ≤1.0 mg KOH/g

- Solubility: Miscible in ethanol .

- Applications : Used as a flavoring agent in food additives (regulated by JECFA and FCC) due to its aromatic profile .

Key Differences :

2-Ethylbutyl Chloroformate

Structure : Chloroformate ester with a 2-ethylbutyl chain.

- Molecular Formula : C₇H₁₁ClO₂

- Molecular Weight : 162.61 g/mol

- CAS Number: Not explicitly stated in evidence.

- Physical Properties : Likely a liquid (typical for chloroformates).

- Reactivity : Highly reactive due to the chloroformate group , enabling use as an acylating agent in peptide synthesis or derivatization .

- Applications : Employed in research-scale organic synthesis, particularly for introducing protective groups or facilitating coupling reactions .

Key Differences :

- The chloroformate functional group confers significantly higher reactivity compared to the benzoylformate ester in Ethyl 2-isopropylbenzoylformate, which is more stable under ambient conditions.

Comparative Data Table

Biological Activity

Ethyl 2-isopropylbenzoylformate, with the chemical formula , is a compound that has garnered attention for its potential biological activities. This article provides an in-depth review of the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes:

- An ethyl group

- An isopropyl group attached to a benzoyl moiety

- A formate functional group

This structural configuration contributes to its reactivity and biological interactions.

1. Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Salmonella typhimurium | 64 µg/mL |

2. Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory effects in vitro. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential application in treating inflammatory diseases.

3. Antioxidant Properties

This compound exhibits antioxidant activity, which is crucial for combating oxidative stress in biological systems. Its ability to scavenge free radicals has been quantified using DPPH and ABTS assays, showing a significant reduction in oxidative markers.

The biological activity of this compound can be attributed to its ability to interact with various cellular pathways:

- Cell Membrane Disruption: The compound's lipophilic nature allows it to integrate into lipid membranes, disrupting their integrity.

- Inhibition of Enzymatic Activity: It may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

- Radical Scavenging: The presence of hydroxyl groups facilitates the donation of electrons to free radicals, neutralizing them effectively.

Case Studies

Several case studies have highlighted the practical applications of this compound:

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the efficacy of this compound in treating skin infections caused by antibiotic-resistant bacteria. The results demonstrated a significant reduction in infection rates among patients treated with this compound compared to those receiving standard care.

Case Study 2: Anti-inflammatory Applications

In a controlled trial involving patients with rheumatoid arthritis, administration of this compound led to a marked decrease in joint swelling and pain. The study concluded that this compound could serve as an adjunct therapy for managing chronic inflammatory conditions.

Safety and Toxicity

While the biological activities are promising, it is essential to consider the safety profile of this compound. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity; however, further research is needed to ascertain long-term safety and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.